molecular formula C10H14FNO B582713 3-Fluoroephedrine-d3 CAS No. 1797832-57-5

3-Fluoroephedrine-d3

Cat. No.: B582713
CAS No.: 1797832-57-5
M. Wt: 183.226
InChI Key: DGHFNCMIOMIHDW-GMSGAONNSA-N
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Description

3-Fluoroephedrine-d3 is a deuterated analog of 3-Fluoroephedrine, a synthetic compound that belongs to the class of phenethylamines. It is characterized by the presence of a fluorine atom at the third position of the ephedrine molecule and three deuterium atoms. The molecular formula of this compound is C10H11D3FNO, and it has a molecular weight of 186.24 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroephedrine-d3 typically involves the introduction of a fluorine atom into the ephedrine molecule, followed by the incorporation of deuterium atoms. One common method involves the fluorination of ephedrine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoroephedrine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-Fluoroacetophenone, while reduction can produce 3-Fluoroephedrine .

Scientific Research Applications

3-Fluoroephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a reference standard in analytical chemistry for the quantification of ephedrine derivatives.

    Biology: The compound is used in studies involving the metabolism and pharmacokinetics of ephedrine analogs.

    Medicine: Research on this compound contributes to the development of new therapeutic agents targeting the central nervous system.

Mechanism of Action

The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with adrenergic receptors in the central nervous system. The compound acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, reduced fatigue, and enhanced cognitive function. The molecular targets include adrenergic receptors and monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can influence its metabolic stability and pharmacokinetics. The deuterium atoms can slow down the rate of metabolic degradation, potentially leading to prolonged effects and reduced toxicity compared to non-deuterated analogs .

Properties

CAS No.

1797832-57-5

Molecular Formula

C10H14FNO

Molecular Weight

183.226

IUPAC Name

(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1

InChI Key

DGHFNCMIOMIHDW-GMSGAONNSA-N

SMILES

CC(C(C1=CC(=CC=C1)F)O)NC

Synonyms

3-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol-d3; 

Origin of Product

United States

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